molecular formula C11H9N3O2 B1464550 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid CAS No. 933989-40-3

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid

Cat. No.: B1464550
CAS No.: 933989-40-3
M. Wt: 215.21 g/mol
InChI Key: CFYPDUCBWGTJMP-UHFFFAOYSA-N
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Description

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is a heterocyclic organic compound with the molecular formula C11H9N3O2 and a molecular weight of 215.21 g/mol. This compound is known for its unique structure, which combines a pyridine ring and a pyrimidine ring, making it a valuable molecule in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid typically involves the regioselective reaction of carbonyl compounds (such as esters, aldehydes, and ketones) with amidines in the presence of (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and an in situ prepared recyclable iron (II)-complex . This method ensures high yields and selectivity.

Industrial Production Methods

Industrial production methods for this compound often involve multi-step synthesis processes, starting from readily available precursors like 2-fluoro-4-methylpyridine or 2-bromo-4-methylpyridine . These methods are optimized for high yield and purity, making the compound suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or pyrimidine derivatives.

Scientific Research Applications

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an inhibitor of certain biological pathways.

    Medicine: Explored for its anti-inflammatory properties and potential therapeutic applications.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to a reduction in the expression of inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α . This inhibition can result in anti-inflammatory effects and potential therapeutic benefits.

Comparison with Similar Compounds

Similar Compounds

    2-(Pyridin-2-yl)pyrimidine: Shares a similar pyridine-pyrimidine structure but lacks the carboxylic acid group.

    4-Methylpyridine: Contains a methyl group on the pyridine ring but lacks the pyrimidine ring.

    Pyrimidine-5-carboxylic acid: Contains the carboxylic acid group on the pyrimidine ring but lacks the pyridine ring.

Uniqueness

4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid is unique due to its combination of a pyridine ring, a pyrimidine ring, and a carboxylic acid group. This unique structure imparts specific chemical properties and biological activities that are not observed in similar compounds.

Properties

IUPAC Name

4-methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N3O2/c1-7-8(11(15)16)6-13-10(14-7)9-4-2-3-5-12-9/h2-6H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFYPDUCBWGTJMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)O)C2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid ethyl ester (26.7 mmol) and LiOH (53.4 mmol) in a 1:1:1 solution of THF, MeOH and water (200 mL) is stir at rt overnight. The THF/MeOH is evaporated, and the aqueous solution is treated with 10% aqueous HCl to adjust the pH to between 1.5 and 2.5. The solid is filtered off, washed with water and dried in vacuo to yield 4-methyl-2-pyridin-2-yl-pyrimidine-5-carboxylic acid (5.50 g, 96%) as a solid. MS: 233 (M+H); 1H 1H NMR (300 MHz, CD3OD): δ=2.93(s, 3H), 7.59 (m, 1H), 8.05 (t, 1H), 8.62 (d, 1H), 8.76 (d, 1H), 9.28 (s, 1H).
Quantity
26.7 mmol
Type
reactant
Reaction Step One
Name
Quantity
53.4 mmol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid
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4-Methyl-2-pyridin-2-ylpyrimidine-5-carboxylic acid

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